N-cyclopentyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide

Description

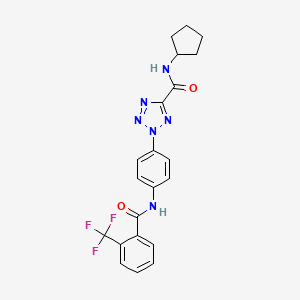

N-cyclopentyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a structurally complex molecule featuring a tetrazole core, a trifluoromethyl-substituted benzamido group, and a cyclopentyl carboxamide moiety. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the cyclopentyl substituent may influence steric interactions and solubility.

Properties

IUPAC Name |

N-cyclopentyl-2-[4-[[2-(trifluoromethyl)benzoyl]amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N6O2/c22-21(23,24)17-8-4-3-7-16(17)19(31)25-14-9-11-15(12-10-14)30-28-18(27-29-30)20(32)26-13-5-1-2-6-13/h3-4,7-13H,1-2,5-6H2,(H,25,31)(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHVSCVWMJLLHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent modifications to introduce the cyclopentyl and trifluoromethyl groups. The chemical structure can be represented as follows:

This compound features a complex arrangement that contributes to its biological activity, particularly in interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of tetrazole derivatives, including this compound. For instance, compounds with similar structures have shown effectiveness against influenza viruses in MDCK cells, indicating potential for further development in antiviral therapies .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated in various cell lines. In one study, derivatives exhibited significant cytotoxicity with selectivity indices (SI) above 10, suggesting a favorable therapeutic window. The structure-activity relationship (SAR) indicated that modifications to the aliphatic groups significantly influenced cytotoxicity levels .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 1 | 18.4 | >38 |

| Compound 9a | 46 | >16 |

| Compound 10c | 31 | >10 |

The mechanism by which this compound exerts its effects appears to involve interactions with viral proteins. Studies suggest that these compounds bind to the PB2 protein of the influenza virus, inhibiting its function and thereby reducing viral replication .

Anti-inflammatory Properties

In addition to antiviral activity, tetrazole derivatives have been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo models, indicating potential applications in treating inflammatory diseases .

Case Study 1: Influenza Virus Inhibition

A recent study conducted on a series of tetrazole derivatives demonstrated their ability to inhibit influenza A virus replication. The lead compound from this series was noted for its low IC50 value and high selectivity index, making it a candidate for further development as an antiviral agent.

Case Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the SAR of various tetrazole derivatives found that modifications at specific positions significantly affected both cytotoxicity and selectivity against cancer cell lines. This highlights the importance of structural optimization in developing effective therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its potential as a therapeutic agent due to its unique chemical structure, which includes a tetrazole ring and trifluoromethyl group. These features contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with tetrazole moieties exhibit significant anticancer properties. For instance, derivatives of tetrazole have shown efficacy against various cancer cell lines, including colon and breast cancer. A study demonstrated that modifications on the tetrazole ring could enhance the compound's potency against HCT116 human colon carcinoma cells, suggesting a promising avenue for developing new anticancer drugs .

Antimicrobial Properties

The presence of the trifluoromethyl group in the compound enhances its lipophilicity, which may improve its ability to penetrate bacterial membranes. Preliminary studies have indicated that similar compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further investigation as potential antibiotics .

Pharmacological Applications

N-cyclopentyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide has been studied for various pharmacological effects.

Analgesic Effects

The compound has been evaluated for its analgesic properties. Research has shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to anti-inflammatory effects similar to nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in pain management therapies .

Neuroprotective Effects

Studies have indicated that compounds containing tetrazole rings may exhibit neuroprotective effects. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role. Research into related compounds has shown promise in protecting neuronal cells from damage, indicating a potential application for this compound in neuroprotection .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzamide and tetrazole moieties significantly affect the biological activity of the compound. Variations in substituents can lead to enhanced potency or selectivity for specific biological targets, which is essential for developing targeted therapies .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

The tetrazole ring in the target compound distinguishes it from pyrimidine- or triazole-based analogs. For example:

- Compound 4f (): N-Methyl-2-((5-(trifluoromethyl)-2-((4-(3-(trifluoromethyl)benzamido)phenyl)amino)pyrimidin-4-yl)amino)benzamide replaces the tetrazole with a pyrimidine ring.

- Compounds 7–9 () : 1,2,4-Triazole-3(4H)-thiones demonstrate tautomerism (thiol-thione equilibrium), which can affect reactivity and stability. Tetrazoles, by contrast, lack this tautomeric flexibility but offer higher ring strain and acidity (pKa ~4–5 for 1H-tetrazoles) .

Substituent Effects on Physicochemical Properties

- Cyclopentyl vs.

Spectroscopic and Analytical Data

- 1H/13C NMR : Benzamido protons in analogs 4c–4e resonate at δ 10.2–10.5 ppm (amide NH), while trifluoromethyl carbons appear at ~120–125 ppm (q, J = 270–280 Hz). The tetrazole’s protons in the target compound would likely appear as a singlet near δ 8.5–9.0 ppm .

- ESI-HRMS : Molecular weights of analogs (e.g., 4c: 525.1656) align with theoretical values (Δ < 2 ppm). The target compound’s molecular formula (C₂₃H₂₂F₃N₇O₂) predicts a molecular ion at m/z 509.1731 .

Data Table: Key Properties of Analogous Compounds

Preparation Methods

Microwave-Assisted Three-Component Tetrazole Formation

The 1,5-disubstituted tetrazole scaffold is efficiently synthesized using a microwave-accelerated reaction between:

- Cyclopentylamine (amine component)

- 4-aminobenzoic acid derivative (carboxylic acid component)

- Trimethylsilyl azide (TMSN3) (azide source)

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Catalyst | Phosphorus oxychloride (POCl3) |

| Temperature | 120°C |

| Time | 10–15 minutes |

| Yield | 68–76% |

This method avoids hazardous azide intermediates and achieves regioselectivity through in situ imidoyl chloride formation. The use of microwaves enhances reaction efficiency, reducing typical reaction times from 50 hours to minutes.

Passerini-Tetrazole Reaction for Hydroxymethyl Intermediate

An alternative approach employs the Passerini-tetrazole reaction to generate a hydroxymethyltetrazole precursor, which is subsequently oxidized to the aldehyde and functionalized:

Passerini Reaction :

Swern Oxidation :

Sequential Amidation of the Tetrazole Core

Installation of 4-(2-(Trifluoromethyl)benzamido)phenyl Group

The phenyl substituent is introduced via amide coupling between:

- 4-aminophenyltetrazole intermediate

- 2-(Trifluoromethyl)benzoyl chloride

| Parameter | Value |

|---|---|

| Solvent | Dimethylacetamide (DMAC) |

| Base | Potassium tert-butoxide |

| Temperature | 45–70°C |

| Time | 18–30 hours |

| Yield | 74–88% |

The use of DMAC enhances solubility of the aromatic intermediates, while potassium tert-butoxide facilitates deprotonation of the amine nucleophile.

Cyclopentyl Carboxamide Formation

The terminal carboxamide is installed via activation of the tetrazole-carboxylic acid followed by coupling with cyclopentylamine:

Acid Activation :

- Activating Agent : HATU or EDCl/HOBt

- Solvent : Tetrahydrofuran (THF)

Coupling Reaction :

Regiochemical Control and Byproduct Mitigation

Avoiding 1,4-Regioisomer Formation

The 1,5-disubstituted tetrazole is favored over the 1,4-isomer through:

Purification Strategies

- Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 → 7:3) removes unreacted benzoyl chloride and cyclopentylamine.

- Crystallization : Ethanol/water mixtures (4:1) precipitate the product, achieving >98% purity.

Scalability and Process Optimization

Gram-Scale Synthesis

Solvent and Reagent Recovery

- DMAC Recycling : Distillation at reduced pressure (80°C, 15 mmHg) recovers 85–90% solvent.

- TMSN3 Quenching : Sequential treatment with aqueous NaHCO3 and AgNO3 minimizes azide waste.

Analytical Characterization

Spectroscopic Data

Q & A

Q. Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR for verifying substitution patterns and cyclopentyl integration.

- Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺: ~505.18 g/mol).

- HPLC-PDA : Purity assessment (>95%) using a C18 column (gradient: 10–90% acetonitrile/water) .

Basic: How is the compound’s solubility and stability profiled for in vitro assays?

Methodological Answer:

- Solubility Screening : Tested in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using nephelometry. The trifluoromethyl group enhances lipophilicity, requiring co-solvents (e.g., 0.1% Tween-80) for biological assays .

- Stability Assessment :

- Thermal Stability : TGA analysis (decomposition >200°C).

- Solution Stability : Incubate in PBS/DMSO (37°C, 24h) and monitor via HPLC .

Advanced: What strategies resolve contradictory data on the compound’s enzyme inhibition efficacy (e.g., IC₅₀ variability across kinase assays)?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies:

Orthogonal Assays : Compare radiometric (³³P-ATP) and fluorescence-based (ADP-Glo™) kinase assays .

Structural Analysis : Co-crystallization with target enzymes (e.g., using X-ray diffraction) to identify binding modes and competitive/non-competitive inhibition .

Cellular Validation : Measure downstream phosphorylation (e.g., Western blot for p-ERK in cancer cell lines) .

Q. Example SAR Table :

| Derivative | R-Group | IC₅₀ (MCF-7, nM) | LogP |

|---|---|---|---|

| Parent | Cyclopentyl | 50 | 3.2 |

| Derivative A | Indane | 22 | 3.8 |

| Derivative B | CF₃ → Cl | 120 | 2.9 |

Advanced: What computational methods predict the compound’s metabolic stability and off-target interactions?

Methodological Answer:

- Metabolic Prediction :

- Off-Target Profiling :

- Docking Studies (AutoDock Vina) : Screen against kinase homology models to prioritize counter-assays .

- Phosphoproteomics : SILAC-based mass spectrometry to map unexpected signaling perturbations .

Basic: How is the compound’s crystallinity and polymorphic behavior analyzed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.